N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride
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Overview
Description
N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine and pyrimidine precursors.
Reaction Conditions: The reaction is carried out in a 20L reaction flask with sodium hydroxide, ethanol, and water.
Purification: After the reaction, vacuum distillation is performed at 80-90°C until no liquid flows out.
Final Product: The filtrate is evaporated, and acetone is added. The mixture is refluxed for 30 minutes, cooled to 20°C, and filtered.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds are known to inhibit enzymes such as cyclooxygenase (COX) and tyrosine kinases, leading to anti-inflammatory and anticancer effects . The compound may also induce apoptosis and cell cycle arrest in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
- Halogenated pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride is unique due to its specific structural features and the presence of the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;;/h2,5-6,8,10H,1,3-4,7H2,(H,11,12,13);2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQCOVVVAVUKLF-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC2=NC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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